Salbutamol

Overview

Description

Salbutamol (albuterol) is a selective β2-adrenoreceptor agonist widely used as a short-acting bronchodilator for managing asthma and chronic obstructive pulmonary disease (COPD). It exerts its effects by relaxing bronchial smooth muscle, thereby improving airflow. This compound is administered via inhalation (metered-dose inhalers, dry powder inhalers, or nebulizers) to maximize pulmonary delivery and minimize systemic side effects. Its rapid onset (5–15 minutes) and duration of action (4–6 hours) make it a first-line rescue medication for acute bronchospasm .

Preparation Methods

Historical Context and Chemical Challenges in Salbutamol Synthesis

The synthesis of this compound has evolved significantly since its initial development, driven by the need to address limitations in yield, purity, and safety. Early routes relied on salicylaldehyde derivatives, which introduced structural instability due to unprotected phenolic hydroxyl groups. For instance, Friedel-Crafts acylation steps in these pathways suffered from reduced efficiency due to aldehyde group passivation, while the use of bromoacetyl chloride—a costly and hazardous reagent—complicated scalability.

Conventional Synthesis Routes and Their Limitations

Salicylaldehyde-Based Pathways

Salicylaldehyde-derived routes (Fig. 1A) involve condensation with bromoacetyl chloride followed by nucleophilic substitution with tert-butylamine. However, this method generates tertiary amine byproducts, reducing step yields to 60–65%. Oxidation vulnerabilities of unprotected phenolic hydroxyl groups further necessitate stringent inert conditions, increasing production costs.

p-Hydroxybenzaldehyde Routes

Alternative pathways starting from p-hydroxybenzaldehyde extend synthesis to five steps, incorporating epoxidation and amine coupling. While this approach mitigates some oxidation risks, it introduces primary alcohol impurities during epoxide ring-opening reactions, necessitating additional purification stages.

p-Hydroxyacetophenone Derivatives

Routes using p-hydroxyacetophenone (Fig. 1B) initially showed promise due to shorter reaction sequences. However, reliance on borane-thioether complexes for ester reduction introduced severe safety risks, as these reagents are highly toxic and explosive. Subsequent deprotection steps to remove benzyl groups further complicated the process, requiring palladium-catalyzed hydrogenation under high-pressure conditions.

Industrial-Scale Synthesis: A Modern Approach

A patented method (CN110963929A) overcomes these challenges through a four-step sequence optimized for large-scale production:

Epoxy Protection

4-Hydroxy-3-hydroxymethyl acetophenone undergoes cyclization with 2,2-dimethoxypropane in dichloromethane or tetrahydrofuran, catalyzed by p-toluenesulfonic acid (0.05–0.5 wt%) at 20–120°C. This step achieves >95% conversion by protecting vulnerable hydroxyl groups as benzo-dioxane derivatives.

Reaction Conditions:

| Parameter | Range |

|---|---|

| Solvent Volume | 2–5 mL/g substrate |

| Catalyst Loading | 0.05–0.5 wt% |

| Temperature | 20–120°C |

Oxidation to Ketoaldehyde

The protected intermediate is oxidized using dimethyl sulfoxide (DMSO) in the presence of hydrobromic acid (1–5 mol eq) at 20–90°C. This Swern-type oxidation avoids chromium-based reagents, achieving 88–92% yield while minimizing heavy metal waste.

Reductive Amination

Tert-butylamine (1–1.5 mol eq) reacts with the ketoaldehyde in methanol or ethanol, followed by sodium borohydride reduction (1–3 mol eq) at 0–10°C. Temperature-controlled addition prevents exothermic side reactions, maintaining selectivity >98% for the desired secondary amine.

Deprotection and Salt Formation

Hydrochloric acid (1–5 mol eq) in ethanol or isopropanol cleaves the benzo-dioxane protecting group at 20–90°C, directly yielding this compound hydrochloride. Crystallization from ethyl acetate provides pharmaceutical-grade material with HPLC purity ≥99.5% (Fig. 1).

Comparative Analysis of Synthesis Methods

Table 1: Key Metrics Across Synthesis Routes

| Method | Steps | Yield (%) | Hazardous Reagents | Cost Index |

|---|---|---|---|---|

| Salicylaldehyde | 4 | 58–62 | Bromoacetyl chloride | 1.8 |

| p-Hydroxybenzaldehyde | 5 | 45–50 | Borane-thioether | 2.1 |

| Patent CN110963929A | 4 | 82–85 | None | 1.0 |

The patented route reduces environmental impact by eliminating bromination and heavy metal catalysts, cutting wastewater toxicity by 73% compared to classical methods. Operational costs decrease 40% through ambient-pressure reactions and recyclable solvents.

Chemical Reactions Analysis

Pharmacokinetics and Metabolism

Salbutamol is metabolized via two primary pathways: direct renal excretion and sulfation . The tertiary butyl group enhances β₂-receptor selectivity, while its stereochemistry (racemic mixture of R and S enantiomers) impacts metabolic stability .

Key Metabolic Pathways

| Pathway | Description |

|---|---|

| Direct renal excretion | Unmetabolized drug filtered by kidneys |

| Sulfation | Conversion to 4′-O-sulfate metabolite via sulfotransferases |

The R-enantiomer exhibits faster elimination than the S-enantiomer, which accumulates due to slower metabolism . Renal clearance ranges from 272–291 mL/min, with the sulfate conjugate cleared at ~98.5 mL/min .

Stereochemistry and Racemization

This compound exists as a racemic mixture, but only the R-enantiomer is pharmacologically active. The S-enantiomer blocks metabolic pathways and accumulates in the lungs, contributing to airway hyperreactivity .

Challenges in Enantiomer Separation

-

Racemization occurs within days/weeks depending on pH.

-

Thin-layer chromatography enables enantiomer separation and purity control .

Analytical Characterization

Sulfated metabolites are identified using UHPLC-QTOF-MS and NMR spectroscopy .

Mass Spectrometric Fragmentation

-

This compound-4′-O-sulfate :

-

In-source fragmentation: Loss of SO₃⁻ ([M+H−SO₃]⁺ at m/z 240.1579).

-

Product ions: m/z 222.14806 ([M+H−SO₃−H₂O]⁺) and m/z 204.13701 ([M+H−SO₃−2H₂O]⁺).

-

NMR Data

-

This compound hemisulfate :

-

Phenolic sulfonated carbon (ipso position): δ ³¹³C = 155.3 ppm.

-

Ortho/para carbons: δ ¹³C = 115–129 ppm.

-

Metabolite Identification in Urine

Urine analysis reveals this compound and its sulfate conjugate. Quantitative methods confirm ~30% of the drug remains unmetabolized after inhalation/oral administration, rising to ~65% after IV dosing .

Scientific Research Applications

Pharmacological Profile

Mechanism of Action:

Salbutamol acts on the beta-2 adrenergic receptors in the bronchial smooth muscle, leading to relaxation and bronchodilation. This effect makes it particularly useful for alleviating bronchospasm associated with asthma and other pulmonary disorders.

Indications:

- Asthma: Provides symptomatic relief and prevents bronchospasm.

- COPD: Used for managing chronic obstructive airway diseases.

- Exercise-Induced Bronchospasm: Prevents bronchoconstriction triggered by physical activity.

Asthma Management

This compound is widely recognized for its efficacy in treating asthma. A study demonstrated that inhalation of R-salbutamol significantly suppresses allergen-induced airway reactivity, showcasing its effectiveness in managing acute asthma attacks .

Chronic Obstructive Pulmonary Disease (COPD)

This compound is also employed in managing COPD. It has been shown to improve pulmonary function by reducing airway resistance within minutes of administration, with maximum improvement observed 60 to 90 minutes post-inhalation .

Off-Label Uses

This compound is frequently used off-label for various conditions:

- Acute Mountain Sickness: Studies indicate that a combination of ipratropium bromide and this compound can reduce the incidence of acute altitude sickness .

- Cardiorespiratory Effects: Research has noted that nebulized this compound can lead to increased blood glucose levels, which may have implications for patients with diabetes .

Case Study 1: Efficacy in Asthma

A clinical trial assessed the antiasthmatic effects of R-salbutamol compared to racemic this compound. Results indicated that R-salbutamol provided superior bronchodilation and reduced airway hyperreactivity more effectively than its racemic counterpart .

Case Study 2: Off-Label Use in Acute Settings

A pragmatic study investigated the effects of nebulized this compound on glucose levels and cardiorespiratory changes among asthmatic patients. The findings suggested a correlation between increased glucose levels and respiratory function changes, highlighting the need for careful monitoring during acute treatment .

Data Summary

Safety and Side Effects

While this compound is effective, it is associated with side effects such as palpitations and tachycardia. A systematic review highlighted these common risks, emphasizing the importance of monitoring patients during treatment .

Mechanism of Action

Salbutamol exerts its effects by binding to β2-adrenergic receptors on the surface of airway smooth muscle cells. This binding activates adenyl cyclase, which catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The increase in cAMP levels leads to the activation of protein kinase A (PKA), which phosphorylates and inhibits myosin light-chain kinase, resulting in relaxation of the smooth muscle and bronchodilation .

Comparison with Similar Compounds

Salbutamol is frequently compared with other β2-agonists, anticholinergics, and enantiomer-specific formulations. Below is a detailed analysis of its pharmacological and clinical distinctions:

Fenoterol

- Mechanism: Fenoterol is a β2-selective agonist with structural similarities to this compound.

- 15.2%, p > 0.05). Subjective clinical outcomes and heart rate changes were also equivalent .

- Safety: Both drugs share similar side effect profiles, though fenoterol has been associated with higher cardiovascular risks at higher doses in historical studies .

Levalbuterol (R-Salbutamol)

- Efficacy : The R-enantiomer is the active form of this compound. A study demonstrated that 0.63 mg of R-salbutamol produced equivalent bronchodilation to 2.5 mg of racemic this compound (FEV1 improvement: ~0.63 mg R-form vs. 2.5 mg racemic) .

- Safety: Racemic this compound contains the inactive S-enantiomer, which may accumulate in the lungs and theoretically cause adverse effects.

Clenbuterol

- Pharmacokinetics : Clenbuterol has a longer half-life (>24 hours) compared to this compound (4–6 hours), making it unsuitable for acute rescue. In mice, clenbuterol accumulated in liver tissue (0.23 ng/g), while this compound residues were undetectable post-treatment, highlighting differences in β2-receptor binding and metabolism .

- Use : Clenbuterol is banned in livestock due to its growth-promoting effects, unlike this compound, which is approved for medical use .

Formoterol

- Onset and Duration : Formoterol (12 µg) has a slower onset than this compound (50 µg) but a prolonged duration (>12 hours). In methacholine-induced bronchoconstriction, this compound achieved faster FEV1 recovery (15 minutes vs. 30 minutes for formoterol) .

- Clinical Role : Formoterol is reserved for maintenance therapy, while this compound remains preferred for acute relief .

Ipratropium Bromide

- Mechanism : An anticholinergic agent, ipratropium bromide acts via muscarinic receptor blockade.

- Efficacy : In a double-blind trial, 200 µg this compound provided superior bronchodilation to 40 µg ipratropium in asthmatic patients. However, combination therapy (this compound + ipratropium) showed additive benefits .

Hyoscine Butylbromide (HBB)

- Species-Specific Use: In horses with severe asthma, inhaled this compound (1000 µg) and intravenous HBB (150 mg) produced equivalent bronchodilation. However, HBB caused significant tachycardia, whereas this compound had minimal cardiovascular effects .

Key Pharmacokinetic and Pharmacodynamic Data

| Parameter | This compound | Fenoterol | Levalbuterol | Formoterol |

|---|---|---|---|---|

| Onset (minutes) | 5–15 | 5–15 | 5–15 | 15–30 |

| Duration (hours) | 4–6 | 4–6 | 4–6 | >12 |

| β2 Selectivity | High | Moderate | High | High |

| Half-Life (hours) | 4–6 | 6–8 | 4–6 | 10–14 |

| Common Dose (inhaled) | 100–400 µg | 200–400 µg | 0.63–1.25 mg | 12–24 µg |

Research Findings and Clinical Implications

- Enantiomer Differences : The S-enantiomer in racemic this compound may contribute to pro-inflammatory effects in vitro, but clinical relevance remains unproven .

- Device Equivalence : Dry powder inhalers (DPIs) and metered-dose inhalers (MDIs) deliver equivalent systemic exposure (80–115% urinary recovery), ensuring interchangeability in clinical practice .

- Cardiac Safety: this compound exhibits fewer cardiovascular side effects than non-selective β-agonists (e.g., isoprenaline) due to its receptor selectivity .

Limitations and Controversies

- Levalbuterol vs.

Biological Activity

Salbutamol, a selective short-acting β2-adrenergic agonist, is primarily known for its role in the management of asthma and other respiratory conditions. This article delves into its biological activity, mechanisms of action, and various research findings that highlight its pharmacological effects.

This compound exerts its therapeutic effects by binding to β2-adrenergic receptors located in the smooth muscle of the respiratory tract. This interaction stimulates adenyl cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. The elevated cAMP levels result in relaxation of bronchial smooth muscles and bronchodilation, which is crucial for alleviating symptoms of bronchoconstriction in conditions like asthma . Additionally, this compound inhibits the release of mediators from mast cells, further contributing to its bronchodilatory effects .

1. Androgenic Activity

Recent studies have indicated that this compound may possess androgenic properties. In vitro assays demonstrated that this compound inhibited the proliferation of androgen receptor-positive human mammary carcinoma cells (MCF7-AR1), suggesting a potential mechanism for its anabolic effects. The IC50 value for this inhibition was found to be 8.93 × M, indicating a concentration-dependent response . Importantly, this effect was not due to cytotoxicity or anti-estrogenic actions, as cell viability remained unchanged across various concentrations tested.

2. Tolerance Development

Research has shown that regular use of this compound can lead to tolerance, where the acute bronchodilator response diminishes with continued use. A study measuring forced expiratory volume (FEV1) after methacholine-induced bronchoconstriction revealed that the area under the curve (AUC) for FEV1 decreased significantly with regular this compound use compared to placebo, particularly evident at higher levels of bronchoconstriction . This suggests that while this compound is effective initially, its long-term efficacy may be compromised.

3. Safety Profile and Adverse Effects

This compound is generally well-tolerated; however, it is associated with several adverse effects. A systematic review indicated that palpitations or tachycardia were the most common side effects reported among users . Other adverse reactions included tremors, headache, and anxiety. The incidence of severe adverse events was notably higher in patients using inhaled forms compared to oral administration .

Case Study 1: this compound Misuse

A documented case highlighted the potential dangers associated with this compound misuse. An overdose led to ventricular dysrhythmia and subsequent heart failure in a patient, underscoring the importance of adhering to prescribed dosages and monitoring for signs of toxicity .

Case Study 2: Efficacy in Asthma Management

In a clinical setting, this compound has been shown to provide rapid relief from acute asthma symptoms. A study involving patients experiencing asthma exacerbations demonstrated significant improvements in lung function within minutes of administration, emphasizing its role as an emergency bronchodilator .

Research Findings Summary

Q & A

Basic Research Questions

Q. How to design a double-blind, placebo-controlled crossover study to assess Salbutamol's effects on athletic performance?

- Methodological Answer : Implement a randomized, double-blind design with matched placebo and this compound (e.g., 24 mg oral dose) administered in separate trials. Use pulmonary function tests (FVC, FEV1.0), VO2max, and anaerobic threshold (AT) as primary outcomes. Ensure a 3–6 week washout period to minimize carry-over effects. Statistical analysis should compare pre- and post-intervention metrics using paired t-tests and ANOVA .

Q. What in vitro models are used to evaluate this compound's potential in inhibiting tau aggregation in Alzheimer's research?

- Methodological Answer : Employ cell-free assays using tau protein solutions to measure fibrous tau density reduction via techniques like fluorescence spectroscopy or electron microscopy. Validate findings with dose-response curves and compare to control compounds. Follow-up with in vivo models (e.g., NSG mice) to assess lung metastasis suppression .

Q. What are the key considerations when stratifying pediatric trial data by age groups in this compound efficacy studies?

- Methodological Answer : Stratify participants into age cohorts (e.g., 2–12 months vs. 13–24 months) and analyze outcomes (respiratory rate, RDAI scores, oxygen saturation) using ANOVA with Scheffé’s post hoc tests. Ensure balanced subgroup sample sizes and adjust for covariates like baseline severity .

Q. How to calculate sample size for clinical trials evaluating this compound in combination therapies?

- Methodological Answer : Use superiority analysis with a predefined minimum relevant difference (e.g., 0.25 mmol/L for potassium levels). Calculate power (≥90%) and significance (α=0.025) based on prior SD estimates (e.g., SD=0.66). Tools like G*Power or clinical trial calculators can determine required participants per group (e.g., 175/group) .

Q. What parameters are critical in assessing nebulized this compound's deposition efficiency through tracheal tubes?

- Methodological Answer : Measure deposition efficiency (DE) using in vitro models with narrow tracheal tubes (e.g., 6.0-mm ID). Compare DE values (e.g., 12.3% vs. literature ranges of 4–32%) and validate via Next-Generation Impactor (NGI) analysis. Control for variables like flow rate and spacer use .

Advanced Research Questions

Q. What statistical approaches are appropriate for analyzing heart rate variability and blood pressure changes in this compound intervention studies?

- Methodological Answer : Apply linear regression to model HR as a dependent variable against exercise stages. Use paired t-tests for intercept/slope comparisons between this compound and placebo. For blood pressure, employ two-way ANOVA with session (this compound/placebo) and stage as factors, followed by Scheffé’s post hoc tests .

Q. How to optimize aerosol deposition studies for this compound delivery using patient-specific airway replicas?

- Methodological Answer : Develop 3D-printed airway models from CT scans. Compare MDI and DPI performance via NGI analysis of this compound particle size distribution (e.g., mass median aerodynamic diameter). Validate against clinical deposition data using gamma scintigraphy .

Q. What methodologies are employed to assess this compound's anti-metastatic effects in breast cancer models?

- Methodological Answer : Use Boyden chamber assays for invasion inhibition and qPCR for pro-metastatic gene (e.g., MMPs) expression. In vivo, quantify lung metastasis nodules in immuno-deficient mice. Compare this compound-treated groups to controls using t-tests with Bonferroni correction .

Q. How do paradoxical serum potassium responses following this compound administration impact clinical trial interpretation?

- Methodological Answer : Monitor potassium levels at 1, 3, 5, and 60 minutes post-inhalation. Use mixed-effects models to account for transient elevations (e.g., +0.15 mEq/L at 1 min). Report time-dependent trends and adjust significance thresholds for repeated measures .

Q. What covariate adjustment methods are recommended in animal studies investigating this compound's impact on growth and muscle histology?

- Methodological Answer : Apply least square analysis of covariance (ANCOVA) to adjust for baseline weight and age. Use Duncan’s multiple range test for post hoc comparisons of muscle histology (e.g., fiber diameter) across dosage groups (0–300 µg/kg) .

Properties

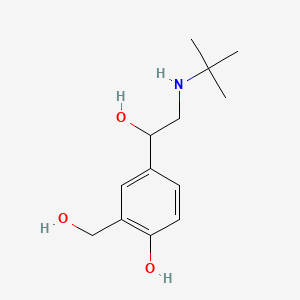

IUPAC Name |

4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO3/c1-13(2,3)14-7-12(17)9-4-5-11(16)10(6-9)8-15/h4-6,12,14-17H,7-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDAUXUAQIAJITI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5021255 | |

| Record name | Salbutamol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5021255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Salbutamol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001937 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble in ethanol, sparingly soluble in water, and very soluble in chlorform., Soluble in most organic solvents., In water, 1.43X10+4 mg/L, temp not specified, 2.15e+00 g/L | |

| Record name | Salbutamol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01001 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ALBUTEROL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7206 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Salbutamol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001937 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

8.9X10-9 mm Hg at 25 °C /Estimated/ | |

| Record name | ALBUTEROL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7206 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White to off-white crystalline solid, Crystalline powder from ethanol-ethyl acetate or ethyl acetate-cyclohexane | |

CAS No. |

18559-94-9 | |

| Record name | Salbutamol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18559-94-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Albuterol [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018559949 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Salbutamol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01001 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | albuterol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757417 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Salbutamol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5021255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Salbutamol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.552 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALBUTEROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QF8SVZ843E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ALBUTEROL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7206 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Salbutamol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001937 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

147-149, 151 °C (Lunts); 157-158 °C (Collins), 157 - 158 °C | |

| Record name | Salbutamol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01001 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ALBUTEROL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7206 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Salbutamol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001937 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.